molecular formula C6H8BrNO B14133201 3,4-Dimethyl-5-bromomethylisoxazole CAS No. 53257-33-3

3,4-Dimethyl-5-bromomethylisoxazole

Cat. No.: B14133201
CAS No.: 53257-33-3
M. Wt: 190.04 g/mol
InChI Key: QRWBIIZXGGCMMO-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-bromomethylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-bromomethylisoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-bromomethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-bromomethylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dimethyl-5-bromomethylisoxazole include other substituted isoxazoles, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

53257-33-3

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

5-(bromomethyl)-3,4-dimethyl-1,2-oxazole

InChI

InChI=1S/C6H8BrNO/c1-4-5(2)8-9-6(4)3-7/h3H2,1-2H3

InChI Key

QRWBIIZXGGCMMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)CBr

Origin of Product

United States

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